4,4,4-Trimethoxybut-1-ene
Description
4,4,4-Trimethoxybut-1-ene is a substituted alkene characterized by three methoxy (-OCH₃) groups attached to the terminal carbon of a but-1-ene backbone.
Properties
IUPAC Name |
4,4,4-trimethoxybut-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-5-6-7(8-2,9-3)10-4/h5H,1,6H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMXIXXFIFAPEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC=C)(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654450 | |
| Record name | 4,4,4-Trimethoxybut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58070-27-2 | |
| Record name | 4,4,4-Trimethoxybut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The evidence includes mass spectrometry (MS) data for two isomers of 1,4-bis(4-methoxyphenyl)-2,3-dimethylbut-1-ene (compounds 2a and 2b ) . While these differ from 4,4,4-Trimethoxybut-1-ene in their aromatic substitution and methyl branching, their MS fragmentation patterns provide insights into methoxy-group behavior in alkenes.
Key Structural and Analytical Comparisons
Insights from MS Data
- Methoxy Group Stability : In compounds 2a and 2b , methoxy groups on aromatic rings contribute to stable molecular ions (M⁺· at m/z 296) but undergo fragmentation via loss of substituents like C₁₀H₁₂O or C₇H₈O . For this compound, analogous fragmentation (e.g., loss of -OCH₃ groups) might dominate due to the absence of stabilizing aromatic systems.
- Steric vs.
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